molecular formula C28H29N7O2 B6570654 4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide CAS No. 1007173-26-3

4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide

Cat. No.: B6570654
CAS No.: 1007173-26-3
M. Wt: 495.6 g/mol
InChI Key: GUELBFPWXHYKPN-UHFFFAOYSA-N
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Description

The compound 4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a complex organic molecule. Its intricate structure combines various functional groups, making it a subject of interest in multiple scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide typically involves multi-step organic synthesis, starting with the preparation of intermediate compounds. Detailed reaction conditions include the use of specific catalysts, temperature controls, and solvent choices.

Industrial Production Methods

In industrial settings, the production of this compound requires scalable and efficient methods. Optimized synthetic routes involve high-yield reactions, cost-effective reagents, and robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions such as:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution agents like halogens. Reaction conditions vary but often involve controlled temperatures and pressures.

Major Products

Depending on the reaction type, the major products formed can include derivatives with modified functional groups or entirely new compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is used as a building block for synthesizing more complex molecules and as a reactant in various organic reactions.

Biology

The compound’s biological applications involve its potential as a ligand in protein binding studies, aiding in the understanding of molecular interactions in biological systems.

Medicine

In medicine, it’s studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities, due to its interaction with specific biological targets.

Industry

Industrial applications range from its use in the development of new materials to its role as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for 4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can activate or inhibit biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}methanamide

  • 4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}ethanamide

Uniqueness

What sets this compound apart is its unique arrangement of functional groups, which gives it distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

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Properties

IUPAC Name

4-butoxy-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N7O2/c1-5-6-14-37-22-12-10-21(11-13-22)28(36)32-25-15-19(3)33-35(25)27-23-16-31-34(26(23)29-17-30-27)24-9-7-8-18(2)20(24)4/h7-13,15-17H,5-6,14H2,1-4H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUELBFPWXHYKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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